molecular formula C9H9N3O6 B1332084 4-Dimethylamino-3,5-dinitrobenzoic acid CAS No. 82366-55-0

4-Dimethylamino-3,5-dinitrobenzoic acid

Cat. No.: B1332084
CAS No.: 82366-55-0
M. Wt: 255.18 g/mol
InChI Key: HPESPZDCCQMDOO-UHFFFAOYSA-N
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Description

4-Dimethylamino-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C9H9N3O6 and a molecular weight of 255.18 g/mol This compound is characterized by the presence of a dimethylamino group and two nitro groups attached to a benzoic acid core

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research

Biochemical Pathways

As a specialty product for proteomics research , it may be involved in protein-related pathways, but specific details are currently unknown.

Result of Action

As a specialty product for proteomics research , it may have effects on protein structures or functions, but specific details are currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-3,5-dinitrobenzoic acid typically involves the nitration of 4-dimethylaminobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylamino-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

    Esterification: Alcohols with sulfuric acid as a catalyst.

Major Products:

    Reduction: 4-Diamino-3,5-dinitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: 4-Dimethylamino-3,5-dinitrobenzoate esters.

Scientific Research Applications

4-Dimethylamino-3,5-dinitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Dimethylamino-3,5-dinitrobenzoic acid is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific applications.

Properties

IUPAC Name

4-(dimethylamino)-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c1-10(2)8-6(11(15)16)3-5(9(13)14)4-7(8)12(17)18/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPESPZDCCQMDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334639
Record name 4-Dimethylamino-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-55-0
Record name 4-Dimethylamino-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there any information available on the properties or applications of 4-Dimethylamino-3,5-dinitrobenzoic acid or its derivatives in this research?

A2: Unfortunately, the abstract does not elaborate on the properties, applications, or characterization of this compound or its derivatives []. Further research beyond this abstract is required to answer such questions.

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